molecular formula C13H16O5 B2473619 methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate, E CAS No. 2095416-99-0

methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate, E

货号: B2473619
CAS 编号: 2095416-99-0
分子量: 252.266
InChI 键: QMTLOAJQWMFBCE-AATRIKPKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate, E (CAS: EN300-342556) is a furan-based ester derivative with a molecular formula of C₁₃H₁₆O₅ and a molecular weight of 252.27 g/mol . The compound features a furan-3-carboxylate core substituted with a propen-1-en-1-yl group bearing a tert-butoxy carbonyl moiety. Its E-configuration at the double bond is critical for stereochemical stability and interaction with biological targets or synthetic intermediates .

属性

IUPAC Name

methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-11(14)6-5-10-7-9(8-17-10)12(15)16-4/h5-8H,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTLOAJQWMFBCE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC(=CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC(=CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate typically involves the reaction of furan-3-carboxylic acid with tert-butyl acetoacetate under basic conditions. The reaction proceeds through an esterification process followed by an aldol condensation to form the enone moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Organic Synthesis

Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its reactive functional groups allow it to undergo:

  • Oxidation : Transforming the enone into diketones using agents like potassium permanganate or chromium trioxide.
Reaction TypeReagents UsedMajor Products
OxidationKMnO4, CrO3Diketones
ReductionNaBH4, LiAlH4Saturated ketones or alcohols
SubstitutionBr2, HNO3Brominated or nitrated derivatives

Research has indicated that methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate exhibits promising biological activities, particularly in oncology and antimicrobial research. Case studies have highlighted its potential:

Anticancer Activity

  • The compound has shown efficacy against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation through mechanisms involving mitochondrial pathways .
  • A study demonstrated significant cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating potent activity .

Antimicrobial Activity

  • Exhibits antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Potential antifungal effects have also been noted, warranting further investigation into its mechanisms of action .

Case Study 1: Anticancer Mechanism

A study published in the International Journal of Molecular Sciences explored the anticancer mechanisms of methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate. The results indicated that treatment led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins, suggesting a dual mechanism involving both apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate was tested against clinical strains of bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as a therapeutic agent against resistant bacterial strains .

作用机制

The mechanism of action of methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate involves its interaction with various molecular targets. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of α,β-unsaturated esters with heterocyclic cores. Key structural analogues include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate, E Furan tert-Butoxy carbonyl, methyl ester C₁₃H₁₆O₅ 252.27 EN300-342556
Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]pyridin-2-carboxylate Pyridine tert-Butoxy carbonyl, methyl ester C₁₄H₁₇NO₄ 263.30 EN300-6488972
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-... Pyrrole Indole, tert-butoxy carbonyl, ethyl ester C₃₂H₃₄N₄O₅ 554.67 Not provided
MDTFC (Methyl 5-[(1E,5E)-2,6-Dimethyl octa-1,5,7-trienyl] furan-3-carboxylate) Furan Polyunsaturated alkyl chain Not specified >300 (estimated) Not provided

Key Structural Differences :

  • Substituent Complexity : The indole-containing pyrrole derivative (from ) exhibits enhanced aromaticity and bulkiness, impacting solubility and reactivity.
  • Alkyl Chain Length : MDTFC’s extended polyunsaturated chain enhances hydrophobicity and likely improves membrane permeability compared to the tert-butoxy-substituted compound .

生物活性

Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate, commonly referred to as compound E, is a synthetic organic compound with potential biological activity, particularly in the context of cancer treatment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C13H16O5
  • Molecular Weight : 252.27 g/mol
  • IUPAC Name : Methyl 5-{(1E)-3-[(2-methyl-2-propanyl)oxy]-3-oxo-1-propen-1-yl}-3-furoate
  • CAS Number : 2095416-99-0

The mechanism of action of methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate involves its electrophilic enone moiety, which can interact with nucleophiles in biological systems. This interaction may lead to covalent modifications of proteins and other biomolecules, potentially altering their functions and contributing to its biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, one study evaluated its effects on various glioblastoma cell lines (U87 and U138) and reported significant cytotoxicity:

Cell Line LC50 (nM) Effectiveness
U87200 ± 60High
U138>3000Low

The compound exhibited a lower LC50 value in U87 cells compared to other tested compounds, indicating higher potency against this cancer type. The study also noted that treatment resulted in cell cycle arrest in the G2/M phase, suggesting that compound E disrupts normal cell division processes .

Cytotoxicity and Cell Viability

A clonogenic assay demonstrated that compound E significantly reduced reproductive integrity in treated cells. For example:

Treatment Survival Fraction (SF)
Control1.00
Compound E (0.07 µM)0.19 ± 0.03

This indicates that at low concentrations, compound E effectively decreases the survival rate of cancer cells, underscoring its potential as an anticancer agent .

Study on Combination Therapy

In a separate investigation examining the combined effects of methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate with ionizing radiation (XRT), researchers found that the combination was significantly more effective than either treatment alone. The results indicated:

Treatment Group Cell Death (%)
XRT Alone~40
Compound E + XRT~80

This suggests that combining this compound with radiation therapy could enhance therapeutic efficacy against resistant cancer cells .

Safety Profile

While promising in terms of biological activity, safety assessments are crucial for any therapeutic agent. Preliminary data suggest that methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate may exhibit toxicity at higher concentrations; however, specific safety data remains limited and requires further investigation .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate, E, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via conjugate addition or palladium-catalyzed cross-coupling reactions. A general procedure involves reacting tert-butyl acrylate derivatives with furan-3-carboxylate precursors in tetrahydrofuran (THF) under inert atmospheres. Copper(II) chloride dihydrate (CuCl₂·2H₂O) is often used as a catalyst to facilitate stereoselective E-configuration formation . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 for diene intermediates), reaction time (12–24 hours), and purification via silica gel chromatography with ethyl acetate/cyclohexane (1:1) eluent .
  • Data : Typical yields range from 94% to 98% under optimized conditions .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. Key signals include δ 1.34 ppm (tert-butyl group) and δ 3.87 ppm (methyl ester) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (252.27 g/mol) and fragmentation patterns (e.g., m/z 498 for tert-butyl loss) .
  • IR Spectroscopy : Peaks at ~1765 cm⁻¹ (ester C=O) and ~1682 cm⁻¹ (α,β-unsaturated ketone) .

Q. What are the stability and storage recommendations for this compound?

  • Methodology : The compound is sensitive to moisture and strong oxidizers. Store in sealed containers under inert gas (N₂ or Ar) at –20°C. Degradation under ambient conditions can occur via hydrolysis of the tert-butyl ester group .

Advanced Research Questions

Q. How does stereochemistry (E/Z isomerism) influence reactivity in downstream applications, and how can it be controlled?

  • Methodology : The E-configuration is stabilized by conjugation between the carbonyl and furan ring. Stereochemical control is achieved using bulky catalysts (e.g., iridium complexes) or low-polarity solvents (e.g., cyclohexane) to minimize steric hindrance . Computational modeling (DFT) can predict transition-state energies to guide isomer preference .
  • Data Contradiction : Some studies report Z-isomer formation (≤5%) under high-temperature conditions, requiring HPLC purification (C18 column, acetonitrile/water gradient) for removal .

Q. What computational approaches are used to predict the compound’s bioactivity or interactions with biological targets?

  • Methodology :

  • Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The α,β-unsaturated ketone moiety may act as a Michael acceptor for covalent inhibition .
  • QSAR Models : Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with anti-inflammatory activity using PubChem bioassay datasets .

Q. How do solvent polarity and temperature affect the compound’s reactivity in photochemical reactions?

  • Methodology : UV-Vis spectroscopy (λmax ~320 nm) monitors π→π* transitions of the α,β-unsaturated system. Polar solvents (e.g., DMF) stabilize excited states, enhancing [2+2] cycloaddition yields. Low temperatures (–78°C) suppress side reactions in photodynamic studies .

Contradictions and Resolution

  • Stereochemical Outcomes : While CuCl₂·2H₂O favors E-isomers , iridium photocatalysts may induce Z-isomer side products. Resolution: Use chiral columns (e.g., Chiralpak IA) for enantiomeric separation .
  • Biological Activity : PubChem data suggest low acute toxicity (LD₅₀ >500 mg/kg), but in vitro assays show moderate cytotoxicity (IC₅₀ ~50 µM). Resolution: Verify assays using multiple cell lines (e.g., HEK293 vs. HeLa) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。